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Cat. No.: B3379098

Get Quote
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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development
Professionals Compound: 2-(Methoxycarbonyl)thiazole-4-carboxylic acid (CAS: 1516807-
24-1)

Executive Summary & Chemical Profiling

2-(Methoxycarbonyl)thiazole-4-carboxylic acid is a highly functionalized heteroaromatic
building block widely utilized in the synthesis of peptidomimetics, anti-inflammatory agents, and
targeted therapeutics[1]. The molecule features a rigid thiazole core flanked by two distinct
carbonyl environments: a C2-methoxycarbonyl (ester) and a C4-carboxylic acid.

From an analytical perspective, this bifunctional nature presents specific challenges. The highly
polar, ionizable carboxylic acid group can cause severe peak tailing in reversed-phase liquid
chromatography (RP-HPLC) if not properly suppressed. Furthermore, differentiating the ester
and acid functionalities requires high-resolution spectroscopic techniques. This application note
provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and
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Trustworthiness) grounded protocol for the complete structural and purity characterization of
this compound.

Table 1: Physicochemical Properties

Property Value Analytical Implication

Unique identifier for reference
CAS Number 1516807-24-1 _
standard sourcing.

Exact mass targeting in LC-
HRMS.

Molecular Formula CeHsNO4S

Low molecular weight requires
Molecular Weight 187.18 g/mol optimization of MS low-mass

cutoffs.

Requires acidic mobile phase
) (pH < 2.0) to ensure the
lonizable Groups C4-COOH (pKa ~ 3.0)
neutral, protonated state for

RP-HPLC retention.

Strong UV absorbance at
~230-250 nm enables
sensitive diode-array detection
(DAD)[2].

UV Chromophore Thiazole ring (11 - 11*)

Chromatographic Purity & Mass Confirmation (LC-
MS/UV)
Causality & Methodological Rationale

To achieve baseline resolution and sharp peak shapes, the ionization of the C4-carboxylic acid
must be suppressed. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile
phases. This drives the equilibrium of the carboxylic acid toward its neutral, protonated state,
increasing its hydrophobicity and affinity for the C18 stationary phase[1]. A superficially porous
particle (SPP) C18 column is selected to minimize longitudinal diffusion, yielding high
theoretical plate counts.
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Step-by-Step Protocol

Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-
MS grade Methanol. Sonicate for 5 minutes. Dilute 1:10 with initial mobile phase (95% A/
5% B) to a final concentration of 0.1 mg/mL.

System Setup: Purge the LC lines with Mobile Phase A (Water + 0.1% FA) and Mobile Phase
B (Acetonitrile + 0.1% FA).

Column Equilibration: Equilibrate a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7
pum) at 40°C for 10 column volumes.

Injection & Run: Inject 2.0 pL of the sample. Execute the gradient detailed in Table 2.

System Suitability Testing (SST): The method is self-validating if the analyte peak exhibits a
USP Tailing Factor (

) of
and a theoretical plate count (

) of

Table 2: LC-MS Gradient and MS Parameters
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Parameter Setting / Value
Column SPP C18, 2.1 x 50 mm, 2.7 um
Flow Rate 0.4 mL/min

0-1 min: 5% B; 1-5 min: 5%
Gradient
95% B; 5-6 min: 95% B; 6-6.1 min: 5% B

UV Detection DAD, extracted at 240 nm (Reference 360 nm)

o Electrospray lonization (ESI), Negative Mode
MS lonization

[M-H]~
Capillary Voltage 2.5 kV (Negative Mode)
Desolvation Temp 350°C

Structural Elucidation (NMR Spectroscopy)
Causality & Methodological Rationale

For nuclear magnetic resonance (NMR), DMSO-ds is the mandatory solvent. The highly polar
nature of the C4-carboxylic acid and its propensity for intermolecular hydrogen bonding make it
poorly soluble in non-polar solvents like CDCls. DMSO-ds disrupts these hydrogen bonds,
ensuring complete dissolution. Furthermore, DMSO-ds lacks exchangeable protons, preventing
the rapid chemical exchange of the carboxylic -OH proton, allowing it to be observed as a
broad singlet far downfield.

Step-by-Step Protocol

e Sample Preparation: Dissolve 15 mg of 2-(Methoxycarbonyl)thiazole-4-carboxylic acid in
0.6 mL of anhydrous DMSO-de containing 0.03% v/v Tetramethylsilane (TMS) as an internal
standard.

e Acquisition (*H NMR): Acquire data at 400 MHz or higher. Use a standard 1D pulse
sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

e Acquisition (33C NMR): Acquire data at 100 MHz. Use proton decoupling (e.g., zgpg30),
minimum 512 scans, and a relaxation delay of 2.0 seconds to ensure relaxation of
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quaternary carbons (C2, C4, and carbonyls)[3].

Table 3: Expected NMR Chemical Shifts in DMSO-de
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. o ] Assignment /
Nucleus Shift (0, ppm) Multiplicity Integration .
Rationale

Methoxy ester
protons (-OCHs).

H ~3.90 Singlet (s) 3H Deshielded by
the adjacent

ester oxygen[4].

Thiazole C5-H.
Highly
] deshielded due
1H ~8.45 Singlet (s) 1H .
to the aromatic
ring and adjacent

heteroatoms|[3].

Carboxylic acid
Broad Singlet (br proton (-COOH).
1H ~13.20 1H
S) Exchangeable

with D20[5].

Methoxy carbon
(-OCHs).

BC ~53.5 - -

Thiazole C5
13C ~128.0 - - (aromatic
methine)[5].

Thiazole C4

(quaternary,
13C ~148.5 - -

adjacent to

COOH)[3].

Thiazole C2
15C 158.0 (quaternary,
' between N and

9)13l.

Ester Carbonyl
(C=0).

13C ~160.5 - -

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://connectjournals.com/file_full_text/2785804H_367-372.pdf
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-22-14742
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470151/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-22-14742
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-22-14742
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3379098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Carboxylic Acid
13C ~162.5 - - Carbonyl (C=0)
[6]-

Vibrational Spectroscopy (ATR-FTIR)
Causality & Methodological Rationale

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides
orthogonal validation of the functional groups. The critical diagnostic feature of this molecule is
the presence of two distinct carbonyl stretching bands. The ester carbonyl typically absorbs at
a slightly higher wavenumber than the hydrogen-bonded carboxylic acid carbonyl.

Step-by-Step Protocol

e Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4
cm~1 resolution).

o Sampling: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent
pressure using the anvil.

e Acquisition: Collect 32 scans from 4000 to 400 cm™1,

» Validation: The method is validated if the signal-to-noise ratio in the 2000-1500 cm~1 region
exceeds 100:1.

Table 4: Key FT-IR Peak Assignments
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid,

3300 - 2500 Broad, Medium

strongly hydrogen-bonded)[5]
~1725 Sharp, Strong C=0 stretch (Ester carbonyl)

C=0 stretch (Carboxylic acid
~1695 Sharp, Strong

carbonyl)[5]

) C=N and C=C stretches

~1585, ~1435 Medium ) ]

(Thiazole ring)[5]
~1260 Strong C-O stretch (Ester)

Analytical Workflows & Visualizations
Integrated Analytical Workflow

The following diagram illustrates the logical progression of the analytical characterization,
ensuring a self-validating loop where orthogonal techniques confirm the same structural

features.
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Data Integration &
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Figure 1: Multidimensional analytical workflow for the complete characterization of the thiazole

derivative.

Mass Spectrometry Fragmentation Pathway

In negative electrospray ionization (ESI-), the compound readily loses the carboxylic proton to
form the [M-H]~ parent ion. Subsequent collision-induced dissociation (CID) yields predictable

fragment ions, confirming the substituent groups.

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b3379098/docs?utm_src=pdf-body-img#application-note-comprehensive-analytical-methods-for-2-methoxycarbonyl-thiazole-4-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3379098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Neutral Molecule (M)
m/z 187.18

ESI Negative Mode
Loss of H+ from COOH

Parent lon [M-H]-
m/z 186.17
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Fragment lon Fragment lon
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Figure 2: Proposed ESI(-) ionization and fragmentation pathway for 2-
(Methoxycarbonyl)thiazole-4-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: Comprehensive Analytical Methods
for 2-(Methoxycarbonyl)thiazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3379098/docs#application-note-
comprehensive-analytical-methods-for-2-methoxycarbonyl-thiazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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